4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline
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Overview
Description
4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline is an organic compound that features a chloro-substituted aniline linked to a pyrrole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline typically involves the condensation of 4-chloroaniline with a pyrrole derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 4-chloroaniline with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as iron(III) chloride . The reaction proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler analog without the pyrrole ring.
N-[(2H-pyrrol-2-ylidene)methyl]aniline: Lacks the chloro substituent.
4-Chloro-N-methylaniline: Contains a methyl group instead of the pyrrole ring.
Uniqueness
4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline is unique due to the presence of both the chloro-substituted aniline and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51305-60-3 |
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Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-8,13H |
InChI Key |
NLSDJEJWEIEFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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